molecular formula C12H12FNS B12122009 2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline

2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline

Katalognummer: B12122009
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: DZPUEGVAQUGBDY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C12H12FNS. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a thiophen-3-ylmethyl group at the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the fluorine position .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorine and thiophene moieties. These interactions can modulate biological pathways, leading to various effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity.

Eigenschaften

Molekularformel

C12H12FNS

Molekulargewicht

221.30 g/mol

IUPAC-Name

2-fluoro-5-methyl-N-(thiophen-3-ylmethyl)aniline

InChI

InChI=1S/C12H12FNS/c1-9-2-3-11(13)12(6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3

InChI-Schlüssel

DZPUEGVAQUGBDY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)F)NCC2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.